molecular formula C5H3Cl2IN2 B1358137 2,4-Dichloro-5-(iodomethyl)pyrimidine CAS No. 7627-44-3

2,4-Dichloro-5-(iodomethyl)pyrimidine

Cat. No. B1358137
CAS RN: 7627-44-3
M. Wt: 288.9 g/mol
InChI Key: NEIMQFSSWKAYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(iodomethyl)pyrimidine is an organic compound with the chemical formula C5H3Cl2IN2 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C5H3Cl2IN2/c6-4-3 (1-8)2-9-5 (7)10-4/h2H,1H2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 288.90 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 25.8 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, has been synthesized using materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. The method involves cyclization and chloridization, achieving a total yield of about 46% with a purity higher than 99.5% (Liu, 2009).
  • Vibrational and Molecular Characteristics : Studies using density functional theory have explored the structure, vibrational, and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, revealing insights into their torsional potentials, optimized geometry, and vibrational assignments (Sreenivas et al., 2022).

Chemical Reactions and Modifications

  • Amine Addition and Lewis Acid Effects : Research on 2,4-dichloro-pyrimidine derivatives has shown that the addition of amines, aided by Lewis acids, can selectively modify these compounds. This process enables the creation of a variety of 2,4-diamino-pyrimidine systems (Richter et al., 2013).
  • Regiospecific Functionalization : Studies on iodination of related pyrimidines highlight methods for regiospecific functionalization, crucial for creating specific isomers and derivatives (Niclas et al., 1987).

Potential Applications in Medicine and Biology

  • Antitumor Activity : Certain 2,4-diamino pyrimidine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and identified as potent inhibitors of mammalian dihydrofolate reductase, showing significant antitumor activity (Grivsky et al., 1980).
  • Antiviral Properties : Dichloropyrimidines, including 2,4-dichloro derivatives, have demonstrated inhibitory effects on the growth of various RNA and DNA viruses, indicating their potential as antiviral agents (Colla et al., 1977).
  • Antibacterial Activity : Certain pyrimidine analogs, such as 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines, have been synthesized and evaluated for antimicrobial activities, suggesting their application in developing new antibacterial agents (Goudgaon & Sheshikant, 2013).

Safety and Hazards

2,4-Dichloro-5-(iodomethyl)pyrimidine is classified as a dangerous substance. It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding mixing with combustibles, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloro-5-(iodomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIMQFSSWKAYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620414
Record name 2,4-Dichloro-5-(iodomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7627-44-3
Record name 2,4-Dichloro-5-(iodomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-mL, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen-inlet bubbler was charged with sodium iodide (38.5 g, 256.9 mmol) (Aldrich) and acetone (300 mL). After a clear solution was obtained, 2,4-dichloro-5-(chloromethyl)pyrimidine (50.0 g, 253.2 mmol) (from Example 1b supra) was added in one portion. After stirring at room temperature for 20 minutes, the mixture was heated to reflux for 15 minutes. NMR analysis indicated 98% conversion. After cooling to room temperature, the resulting precipitate (sodium chloride) was removed by filtration through a medium-sintered glass funnel and washed with acetone. The combined filtrate and washes were concentrated to a weight of ca. 75 g. The resulting concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in acetone was diluted with toluene (20 mL). After concentration to a weight of ca.85 g in order to remove the residual acetone, this concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in toluene was used directly in the next step.
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-(iodomethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-(iodomethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-(iodomethyl)pyrimidine
Reactant of Route 4
2,4-Dichloro-5-(iodomethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-(iodomethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-(iodomethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.